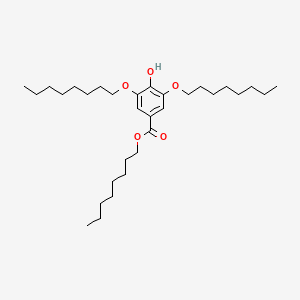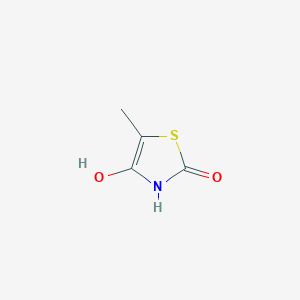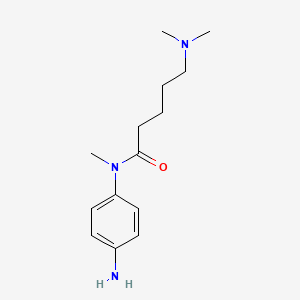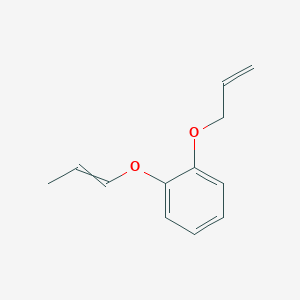acetamido}hexanoic acid CAS No. 701210-18-6](/img/structure/B12538932.png)
6-{2-[(2-Nitrobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrobenzene sulfonyl group, an acetamido group, and a hexanoic acid chain. It is used in various scientific research applications due to its reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonation: The sulfonation of nitrobenzene to produce 2-nitrobenzenesulfonyl chloride.
Amidation: The reaction of 2-nitrobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Acetylation: The acetylation of the sulfonamide intermediate with acetic anhydride to form the acetamido derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl and acetamido groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid: Similar structure but with a bromine atom instead of a nitro group.
6-{2-(2-Chlorobenzene-1-sulfonyl)aminoacetamido}hexanoic acid: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its bromine and chlorine analogs .
Eigenschaften
CAS-Nummer |
701210-18-6 |
|---|---|
Molekularformel |
C14H17N3O8S |
Molekulargewicht |
387.37 g/mol |
IUPAC-Name |
6-[[2-[(2-nitrophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17N3O8S/c18-12(19)8-2-1-5-9-15-13(20)14(21)16-26(24,25)11-7-4-3-6-10(11)17(22)23/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,16,21)(H,18,19) |
InChI-Schlüssel |
OPNXGBMLQXNZKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)


![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)




![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
stannane](/img/structure/B12538920.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)
